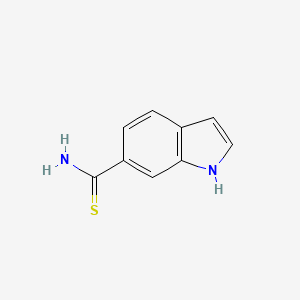

1H-Indole-6-carbothioamide

Description

Properties

IUPAC Name |

1H-indole-6-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLODSWIVCZDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693052 | |

| Record name | 1H-Indole-6-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-19-5 | |

| Record name | 1H-Indole-6-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1H-Indole-6-carbothioamide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide on the synthesis and comprehensive characterization of 1H-Indole-6-carbothioamide, a heterocyclic compound of interest for medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and the incorporation of a thioamide functional group can significantly modulate physicochemical properties, offering a bioisosteric replacement for the more common amide bond.[1] This guide details two robust synthetic pathways starting from readily available precursors: 1H-indole-6-carbonitrile and 1H-indole-6-carboxamide. Furthermore, it establishes a full suite of analytical protocols for structural verification and purity assessment, including NMR, IR, and Mass Spectrometry. The methodologies are presented with a focus on the underlying chemical principles and rationale, ensuring reproducibility and providing a solid foundation for further research and application.

Part 1: Synthesis of this compound

The synthesis of a primary thioamide can be efficiently achieved through two primary routes: the direct thionation of a nitrile or the conversion of a carboxamide using a thionating agent. The choice of pathway often depends on the availability and cost of the starting material, as well as the desired reaction scale and conditions.

Method 1: Synthesis from 1H-Indole-6-carbonitrile (Preferred Route)

This approach is often preferred for its atom economy and straightforward reaction conditions, converting the nitrile directly to the primary thioamide using a sulfide source. Various methods exist for this transformation, including the use of gaseous hydrogen sulfide.[2][3] However, for operational simplicity and safety, methods utilizing solid sulfide reagents are highly recommended.[4][5] We will detail a protocol using sodium hydrogen sulfide.

Reaction Scheme:

Caption: Synthesis of this compound from its nitrile precursor.

Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic addition of the hydrosulfide anion (HS⁻) to the electrophilic carbon of the nitrile group. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cations without interfering with the nucleophile. The addition of an additive like magnesium chloride can facilitate the reaction, potentially by activating the nitrile group through Lewis acid coordination.[4] The resulting intermediate undergoes tautomerization to yield the stable primary thioamide. This method avoids the handling of highly toxic gaseous hydrogen sulfide, making it a safer and more convenient laboratory procedure.[4][5]

Experimental Protocol: Thionation of 1H-Indole-6-carbonitrile

-

To a stirred solution of 1H-indole-6-carbonitrile (1.0 eq) in DMF, add sodium hydrogen sulfide hydrate (NaSH·xH₂O, 2.0 eq) and magnesium chloride (1.0 eq).

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The product may precipitate. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Method 2: Synthesis from 1H-Indole-6-carboxamide (Alternative Route)

This is a classic and highly reliable method for converting a carboxamide to its thioamide analog. Lawesson's reagent is the most common and efficient reagent for this transformation, known for its mild conditions and high yields.[6][7][8]

Reaction Scheme:

Caption: Synthesis via thionation of 1H-Indole-6-carboxamide.

Causality and Mechanistic Insight: Lawesson's reagent in solution exists in equilibrium with a reactive dithiophosphine ylide.[8] This species reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable phosphorus-oxygen double bond, releasing the desired thioamide.[6] Anhydrous solvents like tetrahydrofuran (THF) or toluene are essential to prevent the decomposition of the reagent. The reaction is typically run at elevated temperatures to ensure completion.[9]

Experimental Protocol: Thionation of 1H-Indole-6-carboxamide

-

Suspend 1H-indole-6-carboxamide (1.0 eq) in anhydrous THF or toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add Lawesson's reagent (0.5 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude residue should be subjected to a thorough aqueous work-up by partitioning between ethyl acetate and water to remove phosphorus byproducts.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting solid by column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to yield the pure thioamide.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound.

Overall Characterization Workflow

Caption: Workflow from synthesis to full characterization.

Physical Properties

The synthesized compound is expected to be a crystalline solid. Its physical properties are summarized below.

| Property | Expected Value |

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol [10] |

| Appearance | Yellowish Crystalline Solid |

| Melting Point (MP) | To be determined experimentally (°C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Protocol: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent. Transfer to an NMR tube for analysis.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, values are estimates): Chemical shifts for the indole ring are well-documented.[11] The thioamide protons (-CSNH₂) are expected to appear as two broad singlets due to hindered rotation around the C-N bond and exchange with the solvent.

| ¹H NMR | δ (ppm) | Multiplicity | Protons | Assignment |

| H-1 | ~11.5 | br s | 1H | Indole N-H |

| H-α/β | ~9.6, 9.4 | 2 x br s | 2H | -CSNH₂ |

| H-7 | ~8.0 | s | 1H | Ar-H |

| H-5 | ~7.7 | d | 1H | Ar-H |

| H-4 | ~7.5 | d | 1H | Ar-H |

| H-2 | ~7.4 | t | 1H | Ar-H |

| H-3 | ~6.5 | t | 1H | Ar-H |

| ¹³C NMR | δ (ppm) | Assignment |

| C=S | ~200 | Thioamide Carbonyl |

| C-7a | ~136 | Ar-C (bridgehead) |

| C-6 | ~132 | Ar-C (C-CSNH₂) |

| C-3a | ~128 | Ar-C (bridgehead) |

| C-2 | ~125 | Ar-C |

| C-4 | ~121 | Ar-C |

| C-5 | ~120 | Ar-C |

| C-7 | ~114 | Ar-C |

| C-3 | ~102 | Ar-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The thioamide group has several characteristic bands.

Protocol: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretching | Indole N-H, Thioamide N-H₂ |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| ~1620 | N-H bending | Primary Amine |

| 1550 - 1450 | C=C stretching | Aromatic Ring |

| 1400 - 1200 | C-N stretching | Thioamide "B band" |

| 800 - 600 | C=S stretching | Thioamide "G band"[12] |

Note: The C=S stretching vibration is often coupled with other vibrations and can be weak, appearing in the 600-800 cm⁻¹ range.[12][13] The thioamide group gives rise to a pattern of bands (A-G bands), with the "B band" (mainly C-N stretch) and "G band" (significant C=S character) being particularly informative.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of fragmentation patterns.

Protocol: A solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and analyzed, typically using Electrospray Ionization (ESI) in positive ion mode.

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

| High-Resolution MS (HRMS) | |

| Calculated [M+H]⁺ for C₉H₉N₂S⁺ | 177.0481 |

| Low-Resolution MS | |

| [M+H]⁺ | m/z 177 |

| [M+Na]⁺ | m/z 199 |

Expected Fragmentation: The fragmentation of indole derivatives is well-studied.[14][15][16] Common fragmentation pathways for this compound might include the loss of ammonia (NH₃), hydrogen sulfide (H₂S), or the entire carbothioamide group, followed by characteristic indole ring fragmentations.

Elemental Analysis

This technique provides experimental verification of the compound's elemental composition and is a cornerstone of purity assessment.

Calculated vs. Experimental Elemental Composition:

| Element | Calculated % | Found % |

| Carbon (C) | 61.34 | |

| Hydrogen (H) | 4.58 | |

| Nitrogen (N) | 15.90 | |

| Sulfur (S) | 18.19 |

References

- Liboska, R., et al. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Accessed via Google Search.

- Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1286-1293.

-

Zhang, Q., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 89. Available at: [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

-

Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Spectroscopic Properties of Thioamides: An In-depth Technical Guide. (2025). BenchChem.

-

Li, Y., et al. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications, 58(75), 10534-10537. Available at: [Link]

- Spinner, E. (1965). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry, 18(2), 129-138.

-

Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

- Sureshbabu, A. R., et al. (2010). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

-

Poveda-Cuevas, S. A., & Hsiao, Y.-W. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Molecules, 25(4), 891. Available at: [Link]

- Ghadami, M., et al. (2020).

-

Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

- Fairhurst, R. A., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.

- Sharma, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6969.

- Tan, D., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Reaction Chemistry & Engineering.

- Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org.

-

Li, Y., et al. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications. Available at: [Link]

-

Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8089. Available at: [Link]

- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Accessed via Google Search.

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Human Metabolome Database. Available at: [Link]

-

bmse000097 Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Available at: [Link]

- Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. (n.d.). Accessed via Google Search.

-

1 H NMR of the synthesized carbothioamide derivative molecule. (n.d.). ResearchGate. Available at: [Link]

- de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- Al-Ostath, R. A., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22703–22718.

- Al-Warhi, T., et al. (2022). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 99(11), 100742.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).

- de Heuvel, D., et al. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.

- Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. (n.d.). Accessed via Google Search.

- Al-Ghorbani, M., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 11(3), 3689-3699.

-

Al-Ostath, R. A., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

- Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. (2025). Accessed via Google Search.

- Kumar, V., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(36), 22168-22191.

-

1H-indole-6-carbonitrile. (n.d.). PubChem. Available at: [Link]

-

1H-Indole-6-carbothioic acid amide. (n.d.). LabSolutions. Available at: [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. labsolu.ca [labsolu.ca]

- 11. bmse000097 Indole at BMRB [bmrb.io]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indole-6-carbothioamide

Foreword: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful campaign. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target. For researchers, scientists, and drug development professionals, an early and comprehensive physicochemical profile of a novel entity can significantly de-risk a project, guide formulation strategies, and ultimately, enhance the probability of clinical success. This guide provides an in-depth technical overview of the core physicochemical properties of 1H-Indole-6-carbothioamide, a molecule of interest within the broader class of indole derivatives known for their diverse biological activities. While experimental data for this specific carbothioamide is not extensively available in public literature, this guide will leverage data from its close analog, 1H-indole-6-carboxamide, and the established principles of thioamide chemistry to provide a robust predictive and practical framework for its characterization.

Molecular Structure and Key Physicochemical Descriptors

This compound belongs to the family of indole compounds, which are a common scaffold in many natural products and pharmaceuticals.[1] The replacement of the carboxamide oxygen with a sulfur atom to form a carbothioamide introduces significant changes to the molecule's electronic and steric properties, impacting its reactivity and intermolecular interactions.[2]

| Property | Value (this compound) | Value (1H-indole-6-carboxamide) |

| Molecular Formula | C₉H₈N₂S | C₉H₈N₂O[3] |

| Molecular Weight | 176.24 g/mol | 160.17 g/mol [3] |

| CAS Number | 885272-19-5 | 1670-88-8[3] |

| Predicted XlogP | Not Available | 1.5[4] |

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a paramount property for any potential therapeutic agent, as it directly influences dissolution, absorption, and ultimately, bioavailability. The solubility of a compound is a complex interplay of its crystal lattice energy and its interactions with the solvent.

Estimated Aqueous Solubility

Experimental Determination of Aqueous Solubility

To definitively determine the aqueous solubility of this compound, both kinetic and thermodynamic (shake-flask) methods are recommended.

This high-throughput method is invaluable for early-stage discovery to quickly assess compound solubility.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer, and the formation of precipitate is monitored.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4. This creates a range of final compound concentrations.

-

Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Detection: The presence of precipitate is detected by nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration using UV-Vis spectroscopy.

Caption: Kinetic Solubility Assay Workflow.

This "gold standard" method determines the equilibrium solubility, providing a more accurate measure for later-stage development.

Principle: Excess solid compound is equilibrated with a buffer until a saturated solution is formed.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.

Lipophilicity (LogP/LogD): Membrane Permeability and Beyond

Lipophilicity, the affinity of a molecule for a lipophilic environment, is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Predicted Lipophilicity

While no experimental LogP is available for this compound, the predicted XlogP for its amide analog, 1H-indole-6-carboxamide, is 1.5.[4] The substitution of oxygen with the less electronegative and larger sulfur atom in the thioamide is expected to slightly increase the lipophilicity. Therefore, a LogP value slightly higher than 1.5 can be anticipated for this compound.

Experimental Determination of Lipophilicity (Shake-Flask Method)

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or buffer), and the concentration in each phase is measured at equilibrium.

Step-by-Step Methodology:

-

Phase Pre-saturation: Pre-saturate n-octanol with water (or PBS, pH 7.4) and vice-versa by mixing and allowing them to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separation funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for complete phase separation.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Shake-Flask LogP Determination Workflow.

Melting Point and Crystal Structure

The melting point provides an indication of the purity and the crystal lattice energy of a compound. While no experimental melting point for this compound has been found in the searched literature, data for related indole-6-substituted compounds can provide a useful reference:

-

Indole-6-carboxylic acid: 249-253 °C[5]

-

Methyl indole-6-carboxylate: 76-80 °C[6]

-

Indole-6-carboxaldehyde: 127-131 °C[7]

The presence of the thioamide group, capable of forming strong intermolecular hydrogen bonds, suggests that this compound is likely to be a crystalline solid with a relatively high melting point, potentially in a range similar to or higher than indole-6-carboxaldehyde.

Ionization Constant (pKa)

The pKa of a molecule is crucial for understanding its solubility, absorption, distribution, and target engagement, as it determines the charge state at a given pH. The indole ring itself is a very weak acid. The carbothioamide group, being a weaker base than a carboxamide, will have a different pKa profile. Thioamides are known to be more acidic than their corresponding amides.[8] While a specific pKa for this compound is not available, the pKa of the related indole-6-carboxaldehyde is reported as 15.84. It is expected that the carbothioamide will have a lower pKa for the N-H proton compared to the corresponding carboxamide.

Spectral Properties: A Fingerprint of the Molecule

Spectroscopic data is essential for the structural elucidation and characterization of a compound. Although specific spectra for this compound are not available in the searched literature, the expected characteristic features can be predicted based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The chemical shifts and coupling constants will be characteristic of a 6-substituted indole. The protons of the thioamide group (-CSNH₂) are expected to appear as broad singlets in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to resonate at a significantly downfield chemical shift (typically in the range of 190-210 ppm), which is much further downfield than a typical amide carbonyl carbon.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups. Key expected absorptions include:

-

N-H stretching: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H.

-

Thioamide N-H stretching: Bands in the region of 3300-3100 cm⁻¹.

-

C=S stretching: This "thioamide I" band is typically found in the region of 1300-1550 cm⁻¹, though it can be coupled with other vibrations. The "thioamide II" and "thioamide III" bands, which have contributions from C-N stretching and N-H bending, appear at lower wavenumbers.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The indole chromophore exhibits characteristic UV absorption bands. The presence of the carbothioamide group will influence the absorption spectrum. Thioamides typically show a π → π* transition at a longer wavelength compared to amides, often around 260-270 nm, and a weaker n → π* transition at an even longer wavelength.[8]

Chemical Stability

The chemical stability of a drug candidate is a critical parameter that affects its shelf-life and formulation. Thioamides are generally considered to be more reactive than their amide counterparts and can be susceptible to hydrolysis, particularly under acidic or basic conditions, to revert to the corresponding carboxylic acid or amide. They can also be prone to oxidation. Therefore, a thorough stability assessment of this compound under various pH and temperature conditions is essential.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While a lack of direct experimental data necessitates a predictive approach based on its structural analogs and the known properties of thioamides, this guide lays out a clear roadmap for the experimental determination of these crucial parameters. For researchers and drug development professionals working with this and similar molecules, the protocols and insights provided herein will be invaluable for advancing their understanding and guiding their development efforts. The next logical steps for a comprehensive characterization would involve the synthesis of this compound and the subsequent experimental determination of its melting point, aqueous solubility, LogP, pKa, and full spectral characterization.

References

Sources

- 1. Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. easychair.org [easychair.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

An In-depth Technical Guide to 1H-Indole-6-carbothioamide: Molecular Structure and Analysis

Abstract

This technical guide provides a comprehensive examination of 1H-Indole-6-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its molecular architecture, exploring the electronic and structural interplay between the indole nucleus and the carbothioamide functional group. This document further outlines robust methodologies for the synthesis and rigorous spectroscopic analysis of this molecule, offering field-proven insights for researchers and scientists. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and accuracy in experimental outcomes. This guide is intended to serve as a core resource for professionals engaged in the exploration and application of novel indole-based therapeutic agents.

Introduction: The Significance of the Indole Scaffold and Thioamide Moiety

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2] The unique electronic properties of the indole nucleus, characterized by its aromaticity and the presence of a nitrogen heteroatom, allow for diverse intermolecular interactions, making it an ideal framework for drug design.[3]

The replacement of an amide's carbonyl oxygen with a sulfur atom to form a thioamide imparts distinct physicochemical properties.[4][5] Thioamides exhibit altered polarity, hydrogen bonding capabilities, and metabolic stability compared to their amide counterparts.[4][6] The thioamide moiety can act as a bioisostere of the amide bond, a strategy often employed in drug development to enhance biological activity and pharmacokinetic profiles.[4] The combination of the indole scaffold with a carbothioamide functional group at the 6-position, as in this compound, presents a molecule with significant potential for novel therapeutic applications.

Molecular Structure and Properties

This compound possesses a planar indole ring system fused to a benzene ring. The carbothioamide group (-C(=S)NH2) is attached to the 6th position of this indole core.

Key Molecular Features:

-

Formula: C9H8N2S[7]

-

Molecular Weight: 176.24 g/mol [7]

-

Structure: The core is a bicyclic aromatic heterocycle. The C-N bond within the thioamide group exhibits significant double bond character, leading to restricted rotation.[5] The C=S bond is longer and less polar than a C=O bond in the corresponding amide.[6]

Below is a table summarizing the key computed properties for the closely related 1H-Indole-6-carboxamide, which can serve as a reasonable estimate for the carbothioamide analog.

| Property | Value | Source |

| Molecular Formula | C9H8N2O | PubChem[8] |

| Molecular Weight | 160.17 g/mol | PubChem[8] |

| XLogP3 | 1.5 | PubChem[8] |

| Hydrogen Bond Donor Count | 2 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[8] |

| Rotatable Bond Count | 1 | PubChem[8] |

Note: These values are for the amide analog and are provided for estimation. Experimental determination for this compound is recommended.

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic routes for indole derivatives and thioamides. A common and effective method involves the conversion of the corresponding carboxylic acid or nitrile.

General Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a commercially available indole derivative.

Caption: A general synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1H-Indole-6-carboxamide

This protocol is adapted from standard procedures for amide synthesis.

-

Starting Material: 1H-Indole-6-carboxylic acid.

-

Activation: To a solution of 1H-indole-6-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a thionylating agent such as thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Ammonia Addition: Cool the reaction mixture to 0 °C and slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH3 in methanol) until the reaction is complete.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1H-Indole-6-carboxamide.

Step 2: Thionation to this compound

This step utilizes a thionating agent to convert the amide to a thioamide.

-

Reaction Setup: Dissolve 1H-Indole-6-carboxamide (1 equivalent) in an anhydrous solvent such as toluene or dioxane.

-

Thionating Agent: Add a thionating agent, for instance, Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (P4S10, 0.25 equivalents), to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. The organic layer is then washed with brine, dried, and concentrated. The crude this compound can be purified by column chromatography on silica gel.

Spectroscopic Analysis and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring and the thioamide group. The chemical shifts will be influenced by the electron-withdrawing nature of the carbothioamide group. Protons on the benzene portion of the indole ring will likely appear as multiplets in the aromatic region (around 7.0-8.0 ppm). The N-H proton of the indole ring will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The two protons of the -NH2 group of the thioamide will also likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The thiocarbonyl carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm. The carbons of the indole ring will appear in the aromatic region (100-140 ppm).

Expected ¹H and ¹³C NMR Spectral Features of Indole Derivatives:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Indole N-H | >10 (broad singlet) | - | Exchangeable with D2O |

| Indole C2-H | ~7.0-7.5 | ~120-130 | |

| Indole C3-H | ~6.5-7.0 | ~100-110 | |

| Aromatic C-H | ~7.0-8.0 | ~110-140 | Complex splitting patterns |

| Thioamide -NH2 | Variable (broad) | - | Exchangeable with D2O |

| Thiocarbonyl C=S | - | ~190-210 | Characteristic downfield shift |

This table provides general ranges for indole derivatives; specific shifts for this compound will need to be determined experimentally.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (indole) | 3400-3300 | Medium |

| N-H stretch (thioamide) | 3300-3100 | Medium, often two bands |

| C-H stretch (aromatic) | 3100-3000 | Medium to weak |

| C=S stretch | 1250-1020 | Strong |

| C-N stretch | 1400-1200 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium to weak |

The presence of a strong absorption band in the 1250-1020 cm⁻¹ region, corresponding to the C=S stretch, is a key diagnostic feature for the successful synthesis of the thioamide.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, which can be used to confirm its elemental composition (C9H8N2S).

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for indole derivatives involve cleavage of the bonds of the substituent group and fragmentation of the indole ring itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Indole and its derivatives typically exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[10] The substitution with a carbothioamide group is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. The UV-Vis spectrum of thioamides shows characteristic absorptions for π → π* and n → π* transitions of the thiocarbonyl group.[4]

Analytical Workflow

The following diagram outlines a comprehensive analytical workflow for the characterization of synthesized this compound.

Caption: A workflow for the analytical characterization of this compound.

Potential Applications in Drug Development

Derivatives of indole-carbothioamide have been investigated for a range of biological activities. The presence of both the indole nucleus and the thioamide functional group suggests that this compound could be a promising candidate for drug discovery efforts.

-

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties.[1][2] Pyrazoline derivatives containing a carbothioamide group have also shown promising cytotoxic activity against various cancer cell lines.[11][12]

-

Antimicrobial and Antifungal Activity: The indole scaffold is a common feature in many antimicrobial agents.[1] Thioamide-containing compounds have also demonstrated antibacterial and antifungal properties.[11]

-

Enzyme Inhibition: The thioamide group can act as a coordinating ligand for metal ions in enzyme active sites, making thioamide-containing molecules potential enzyme inhibitors.[6] For instance, some thioamides are known to inhibit thyroid peroxidase.[5]

Further research is warranted to explore the full therapeutic potential of this compound and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and analysis of this compound. The combination of the biologically significant indole scaffold and the unique properties of the thioamide functional group makes this molecule a compelling target for further investigation in medicinal chemistry. The outlined synthetic and analytical protocols offer a robust framework for researchers to produce and characterize this compound with a high degree of confidence, paving the way for the exploration of its potential therapeutic applications.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC - NIH. Retrieved from [Link]

-

Reaction and Characterization of Thioamide Dianions Derived from N-Benzyl Thioamides. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.). ResearchGate. Retrieved from [Link]

-

Reaction and Characterization of Thioamide Dianions Derived from N-Benzyl Thioamides. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Chemistry of Thioamides. (n.d.). springerprofessional.de. Retrieved from [Link]

-

Thioamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Indole-6-carboxamide. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega. Retrieved from [Link]

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed Central. Retrieved from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). NIH. Retrieved from [Link]

-

1H-Indole-6-carbothioic acid amide. (n.d.). LabSolutions. Retrieved from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Thioamide - Wikipedia [en.wikipedia.org]

- 6. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]

- 7. labsolu.ca [labsolu.ca]

- 8. 1H-Indole-6-carboxamide | C9H8N2O | CID 594837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel Indole-Based Tyrosine Kinase Inhibitors

Executive Summary

Protein kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] The human kinome comprises over 500 protein kinases, representing a significant portion of the druggable genome.[1][2] Among these, tyrosine kinases (TKs) have been intensively investigated as therapeutic targets. The indole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets and its prevalence in both natural products and synthetic drugs.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic discovery and development of novel indole-based tyrosine kinase inhibitors (TKIs). We will delve into the rationale behind experimental design, from initial hit identification and lead optimization through to preclinical evaluation, while grounding our discussion in established scientific principles and methodologies.

Chapter 1: The Convergence of Tyrosine Kinases and the Indole Scaffold

The Role of Tyrosine Kinases in Cellular Signaling and Disease

Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to the tyrosine residues of specific proteins.[1] This phosphorylation event acts as a molecular switch, modulating protein activity and initiating downstream signaling cascades that govern fundamental cellular processes such as growth, proliferation, differentiation, and apoptosis.[1][3] The aberrant activation of TKs, often due to mutations or overexpression, can lead to uncontrolled cell division and survival, hallmarks of cancer.[3] Consequently, TKs, particularly receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, have become prime targets for anticancer drug development.[1][2]

Caption: Generalized signaling pathway of a tyrosine kinase and the inhibitory action of a TKI.

The Indole Nucleus: A Privileged Scaffold

The indole scaffold, consisting of a fused benzene and pyrrole ring, is a versatile structural motif in medicinal chemistry.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor, along with various positions on the rings for substitution, allow for the creation of diverse chemical libraries with a wide range of pharmacological activities.[2][4] Several FDA-approved drugs, such as Sunitinib and Osimertinib, feature an indole core, underscoring its importance in the development of clinically effective TKIs.[4] The indole framework can effectively mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases.[5]

Rationale for Targeting Tyrosine Kinases with Indole-Based Inhibitors

The convergence of the biological importance of TKs in oncology and the favorable physicochemical properties of the indole scaffold provides a strong rationale for the development of indole-based TKIs. The goal is to design molecules that can selectively bind to the ATP-binding site of a target kinase with high affinity, thereby preventing the phosphorylation of downstream substrates and inhibiting the aberrant signaling that drives tumor growth. The versatility of the indole scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties through chemical modification.[1]

Chapter 2: Design and Synthesis of Indole-Based Tyrosine Kinase Inhibitors

The discovery of a novel TKI is a multi-step process that begins with identifying a promising chemical starting point and then systematically modifying it to achieve the desired biological activity and drug-like properties.

Caption: A typical workflow for the discovery and development of novel TKIs.

Lead Identification Strategies

-

High-Throughput Screening (HTS): Screening large libraries of diverse chemical compounds against the target kinase to identify initial "hits".

-

Fragment-Based Drug Discovery (FBDD): Screening smaller, low-molecular-weight fragments that can be grown or linked together to create a more potent lead.

-

Structure-Based Drug Design (SBDD): Utilizing the 3D crystal structure of the target kinase to rationally design inhibitors that fit into the ATP-binding pocket.[5]

Key Synthetic Routes to Indole Scaffolds

A variety of synthetic methods are available to construct the indole core and its derivatives. The choice of a particular synthetic route depends on the desired substitution pattern. A common and versatile method is the Fischer indole synthesis. More recently, palladium-catalyzed cross-coupling reactions have become indispensable for elaborating the indole scaffold.[6] For instance, the Knoevenagel condensation is a straightforward method for forming C=C bonds, which has been applied in the preparation of indole-based tyrphostin derivatives.[6]

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Once initial hits are identified, SAR studies are conducted to understand how modifications to the chemical structure affect biological activity.[1][7] This is an iterative process of synthesizing new analogs and testing them in biological assays.

Key SAR Insights for Indole-Based TKIs:

-

Position 3: Modifications at this position are common. For example, 3-substituted indolin-2-ones have shown selectivity for different RTKs based on the substituent.[5]

-

Position 5: Substitution at this position can influence potency and selectivity.

-

Nitrogen (N1): Alkylation or arylation at the indole nitrogen can significantly impact activity. For example, in some series, short N-alkyl substituents (C1 and C2) are crucial for antiproliferative activity.[6]

A quantitative structure-activity relationship (QSAR) study can also be employed to correlate the physicochemical properties of the molecules with their biological activity, helping to predict the potency of new compounds.[8]

Chapter 3: In Vitro Evaluation of Novel Indole-Based TKIs

In vitro assays are essential for characterizing the potency, selectivity, and mechanism of action of newly synthesized compounds in a controlled environment before moving to more complex biological systems.[9]

Biochemical Assays for Kinase Inhibition

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Table 1: Common Biochemical Kinase Assay Formats

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric Assay | Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate. | Gold standard, highly sensitive. | Requires handling of radioactive materials. |

| Luminescence-Based Assay | Measures the amount of ATP remaining after the kinase reaction using a luciferase enzyme. | High-throughput, non-radioactive. | Indirect measurement, can have ATP-related artifacts. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Uses a lanthanide-labeled antibody to detect the phosphorylated substrate. | Homogeneous, high-throughput. | Can be expensive, potential for compound interference. |

| Scintillation Proximity Assay (SPA) | A radioligand binding assay where the binding of a radiolabeled ligand to a receptor on a scintillant-coated bead produces light. | Homogeneous, no separation steps. | Requires specific reagents. |

Experimental Protocol: A Generic TR-FRET Kinase Assay

-

Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), ATP, and the test compounds at various concentrations.

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin). Incubate to allow for binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

-

Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC₅₀ value.

Cellular Assays for Antiproliferative Activity

Cellular assays are crucial to confirm that a compound's biochemical potency translates into a functional effect in a biological context.[10]

Table 2: Common Cellular Assays

| Assay Type | Principle | Cell Lines |

| MTT/XTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt to a colored formazan product. | A549 (lung), MCF-7 (breast), HCT-116 (colon)[6][11] |

| CellTiter-Glo® | Measures the number of viable cells based on the quantification of ATP. | Various cancer cell lines. |

| Colony Formation Assay | Assesses the ability of single cells to proliferate and form colonies. | HCT-116[6] |

| Flow Cytometry | Can be used to analyze cell cycle arrest or apoptosis induction. | A549[12] |

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (50% growth inhibition) value.

Target Engagement and Mechanism of Action Studies

It is critical to confirm that the observed cellular effects are due to the inhibition of the intended target. Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates in treated cells. A reduction in phosphorylation upon compound treatment provides evidence of on-target activity.

Chapter 4: Preclinical Development: In Vivo Assessment

Promising compounds from in vitro studies are advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties in a whole-organism setting.[13][14]

Selection of Animal Models

Rodent models, such as mice and rats, are commonly used for preclinical testing of TKIs.[13][14] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to assess anti-tumor efficacy.[15]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the drug. Blood samples are collected at various time points after drug administration to determine key parameters like Cmax, Tmax, and half-life.[16]

-

Pharmacodynamics (PD): This assesses the effect of the drug on the body. For TKIs, this can involve measuring the inhibition of target phosphorylation in tumor tissue collected from treated animals.[16]

Efficacy and Toxicity Evaluation

In efficacy studies, tumor-bearing animals are treated with the test compound, and tumor growth is monitored over time.[16] Key endpoints include tumor growth inhibition and overall survival. Concurrently, animals are monitored for signs of toxicity, such as weight loss, changes in behavior, and organ damage, to establish a therapeutic window.[16]

Chapter 5: Case Studies and Future Perspectives

Success Stories: FDA-Approved Indole-Based TKIs

-

Sunitinib: A multi-targeted TKI approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4]

-

Osimertinib: A third-generation EGFR inhibitor used to treat non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[4]

-

Nintedanib: An inhibitor of VEGFR, FGFR, and PDGFR used in the treatment of NSCLC and idiopathic pulmonary fibrosis.[4]

Emerging Trends and Novel Indole Scaffolds

The field is continually evolving, with researchers exploring novel indole-based scaffolds and related heterocycles like azaindoles to improve potency and selectivity and to overcome drug resistance.[17][18] Macrocyclic kinase inhibitors are also gaining attention for their potential to offer improved selectivity.[19][20] Another area of active research is the development of dual inhibitors that target multiple kinases simultaneously.[21]

Challenges and Future Directions

Despite significant progress, challenges remain, including acquired drug resistance due to secondary mutations in the target kinase (e.g., the T790M "gatekeeper" mutation in EGFR) and off-target toxicities.[22] Future research will focus on developing next-generation inhibitors that can overcome resistance, designing more selective compounds, and exploring novel therapeutic strategies such as combination therapies that pair TKIs with other agents like immunotherapy.[23]

References

- How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed.

- Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases.

- How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors.

- Screening assays for tyrosine kinase inhibitors:A review.

- Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a system

- Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a system

- A QSAR Study on a Series of Indolin-2-Ones Acting as Non-Receptor Src Tyrosine Kinase Inhibitors. Bentham Science Publishers.

- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed Central.

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.

- Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals.

- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.

- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. consilium.orscience.ru.

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.

- Development and In Vivo Testing of Smart Nanoparticles for Enhanced Anti-Cancer Activity and Reduced Cardiotoxicity Associated with Tyrosine Kinase Inhibitors.

- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.

- Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents. PubMed.

- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.

- Technical Support Center: Optimizing In Vivo Dosage of Novel Tyrosine Kinase Inhibitors. Benchchem.

- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

- Indole RSK inhibitors. Part 1: discovery and initial SAR. PubMed.

- Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combin

- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central.

- FDA-approved and other indole-based EGFR-TK inhibitors (I–V).

- Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy. PubMed Central.

Sources

- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combinations | MDPI [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [consilium.orscience.ru]

- 22. researchgate.net [researchgate.net]

- 23. Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1H-Indole-6-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a carbothioamide group at the C6 position of the indole nucleus is anticipated to modulate the molecule's electronic distribution, hydrogen bonding capabilities, and potential as a metal chelator, thereby influencing its pharmacokinetic and pharmacodynamic profiles. A thorough spectroscopic analysis is the cornerstone of confirming the chemical identity and purity of newly synthesized indole derivatives.

Proposed Synthesis of 1H-Indole-6-carbothioamide

A plausible synthetic route to this compound would likely commence from a commercially available indole-6-carbonitrile. The conversion of a nitrile to a primary thioamide is a well-established transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound from Indole-6-carbonitrile

-

Dissolution: Dissolve Indole-6-carbonitrile in a suitable anhydrous solvent such as pyridine or a mixture of dioxane and aqueous ammonia.

-

Thiolysis: Bubble hydrogen sulfide (H₂S) gas through the solution or, for a safer alternative, use a solid H₂S donor like thioacetamide in the presence of a base. The reaction can also be effected using Lawesson's reagent.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Caption: Proposed synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the indole ring protons and the thioamide protons. The chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing character of the carbothioamide group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H1 (N-H) | ~11.5 | br s | - | Acidic proton, broad due to exchange. |

| H2 | ~7.5 | t | J ≈ 2.5 | Coupled to H3. |

| H3 | ~6.5 | t | J ≈ 2.5 | Coupled to H2. |

| H4 | ~7.8 | d | J ≈ 8.5 | Ortho coupling to H5. |

| H5 | ~7.6 | dd | J ≈ 8.5, 1.5 | Ortho coupling to H4, meta to H7. |

| H7 | ~8.0 | d | J ≈ 1.5 | Meta coupling to H5. |

| -CSNH₂ | ~9.5, ~9.0 | br s | - | Two distinct broad signals for the thioamide protons due to hindered rotation around the C-N bond. |

Rationale is based on the analysis of similar indole derivatives.[3][4][5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbothioamide carbon (C=S) is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~125 | |

| C3 | ~102 | |

| C3a | ~128 | |

| C4 | ~121 | |

| C5 | ~120 | |

| C6 | ~130 | Attached to the electron-withdrawing carbothioamide group. |

| C7 | ~115 | |

| C7a | ~136 | |

| C=S | ~200 | Characteristic chemical shift for a thioamide carbon. |

Rationale is based on the analysis of similar indole and thioamide-containing compounds.[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the N-H, C-H, C=C, and C=S bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (indole) | ~3400 | Medium-Strong | Stretching |

| N-H (thioamide) | 3300-3100 | Medium, Broad | Stretching (asymmetric and symmetric) |

| C-H (aromatic) | 3100-3000 | Medium | Stretching |

| C=C (aromatic) | 1620-1580 | Medium-Strong | Stretching |

| C=S | 1300-1100 | Strong | Stretching (Thioamide I band) |

| C-N | 1550-1450 | Strong | Bending (Thioamide II band) |

The predictions are based on characteristic IR absorption frequencies for indoles and primary thioamides.[8][9]

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 1H-Indole-6-carbothioamide: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Novel Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its versatile structure allows for substitutions that can fine-tune its pharmacological profile, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This guide focuses on a specific, yet underexplored derivative, 1H-Indole-6-carbothioamide. While direct research on this molecule is nascent, by examining the rich history of the indole scaffold and the unique properties of the carbothioamide functional group, we can delineate a rational path toward identifying and validating its potential therapeutic targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to pioneer the investigation of this promising compound.

The Indole Scaffold: A Privileged Structure in Pharmacology

The indole ring system is present in numerous biologically active molecules, including the essential amino acid tryptophan and key neurotransmitters like serotonin and melatonin.[1] This inherent biocompatibility has made it an attractive starting point for drug design. The therapeutic breadth of indole-based compounds is vast, encompassing:

-

Anticancer Agents: Indole derivatives have been shown to target tubulin polymerization and various protein kinases, disrupting cell cycle progression and inducing apoptosis in cancer cells.[1][3]

-

Antimicrobial Agents: The ability of certain indole compounds to disrupt bacterial membranes and inhibit biofilm formation makes them promising candidates for combating antibiotic-resistant pathogens.[1]

-

Anti-inflammatory Therapies: The indole core is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Neurodegenerative Disease Management: Indole-based compounds are being explored as inhibitors of monoamine oxidase (MAO) and other targets relevant to neurodegenerative disorders.[2]

The specific substitution pattern on the indole ring is critical in determining its biological activity.[1] The introduction of a carbothioamide group at the 6-position of the indole ring in this compound suggests a unique electronic and steric profile that warrants dedicated investigation.

The Carbothioamide Moiety: A Key to Novel Bioactivity

The carbothioamide functional group (a thioamide) is known to be a bioisostere of the amide group, yet it possesses distinct chemical properties that can lead to novel pharmacological activities. Thioamides are generally more resistant to hydrolysis and can act as potent hydrogen bond donors and acceptors. Molecules containing a carbothioamide or thiosemicarbazide scaffold have demonstrated a range of biological effects, including:

-

Anticancer Activity: Carbothioamide-containing compounds have been investigated as potential anticancer agents, with some showing pro-apoptotic and cell cycle arrest activities.[4][5][6]

-

Enzyme Inhibition: The sulfur atom in the carbothioamide group can act as a strong coordinating ligand for metal ions in the active sites of metalloenzymes. Carbonic anhydrase inhibitors, for example, have been developed based on indole scaffolds.[7]

-

Antiviral and Antimicrobial Properties: The unique electronic nature of the thioamide group has been exploited in the design of antiviral and antimicrobial agents.[6][8]

The combination of the privileged indole scaffold with the bio-active carbothioamide moiety in this compound presents a compelling case for the discovery of novel therapeutic targets.

Hypothetical Therapeutic Targets and Mechanistic Pathways

Given the chemical nature of this compound, we can hypothesize several classes of proteins as potential therapeutic targets. The following sections outline these potential targets and the rationale for their consideration.

Protein Kinases: Modulators of Cellular Signaling

A significant number of indole-based compounds are known to be protein kinase inhibitors.[3] The planar indole ring can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases.

-

Hypothesized Mechanism: this compound may act as a competitive inhibitor of ATP in the kinase active site. The carbothioamide group could form specific hydrogen bonds or other interactions within the binding pocket, conferring selectivity for certain kinases.

-

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and PDGFR, which are often dysregulated in cancer and other proliferative diseases.

-

Intracellular Signaling Kinases: Including those in the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[6]

-

The diagram below illustrates the potential inhibitory action of this compound on a generic protein kinase signaling pathway.

Caption: Potential inhibition of a receptor tyrosine kinase pathway by this compound.

G-Protein Coupled Receptors (GPCRs): Modulators of Cellular Communication

The indole scaffold is also found in antagonists of various GPCRs, such as serotonin receptors.[9] The structural features of this compound may allow it to bind to the ligand-binding pockets of specific GPCRs, thereby modulating their activity.

-

Hypothesized Mechanism: The compound could act as an antagonist, blocking the binding of the endogenous ligand, or as an allosteric modulator, altering the receptor's response to its natural ligand.

-

Potential GPCR Targets:

-

Serotonin (5-HT) Receptors: Given the structural similarity of the indole ring to serotonin.

-

Chemokine Receptors: Which play a crucial role in inflammation and cancer metastasis.

-

Leukotriene Receptors: As some indole-carboxamides have shown potent antagonism of these receptors.[10]

-

Metalloenzymes: Targeting Catalytic Function

The carbothioamide group is a known zinc-binding group. This suggests that this compound could target metalloenzymes where a zinc ion is crucial for catalytic activity.

-

Hypothesized Mechanism: The sulfur atom of the carbothioamide could coordinate with the metal ion in the enzyme's active site, leading to inhibition of its catalytic function.

-

Potential Metalloenzyme Targets:

-

Carbonic Anhydrases (CAs): Several indole-based sulfonamides and carboxamides are known CA inhibitors.[7] CAs are involved in pH regulation and are overexpressed in some tumors.

-

Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and are key players in cancer invasion and metastasis.

-

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound. The following sections detail robust experimental protocols.

Target Identification: Unbiased and Hypothesis-Driven Approaches

A combination of unbiased screening and hypothesis-driven methods will provide a comprehensive landscape of potential targets.

4.1.1. Affinity-Based Target Identification